2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid
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Overview
Description
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate can form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with triazine derivatives and acetic acid complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular pathways and physiological effects. The compound’s structure allows it to fit into enzyme pockets and form stable interactions, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole and pyrimidine structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring, showing similar biological activities.
Thiazoles and Thiazines: Compounds with thiazole or thiazine rings fused to pyrazole, known for their medicinal properties.
Uniqueness
2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is unique due to its specific combination of pyrazole, pyridine, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H9N5O3 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-3-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-4-9(15-17(10)7-14-16)8-2-1-3-13-5-8/h1-5,7H,6H2,(H,18,19) |
InChI Key |
DBGOOHHTVSRZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
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